Product packaging for Bromo-C10-OBn(Cat. No.:CAS No. 78277-30-2)

Bromo-C10-OBn

Cat. No.: B3057262
CAS No.: 78277-30-2
M. Wt: 355.3 g/mol
InChI Key: RPDCWDNMLCPTNG-UHFFFAOYSA-N
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Description

Benzyl 11-bromoundecanoate (CAS 78277-30-2) is a chemical compound with the molecular formula C18H27BrO2 and a molecular weight of 355.32 g/mol . It is classified as a benzyl ester of a brominated fatty acid. The compound serves as a protected form of 11-bromoundecanoic acid, a valuable intermediate in organic and polymer chemistry. The bromine terminus of the undecanoic acid chain is a reactive site that can undergo further functionalization, notably in nucleophilic substitution reactions . For instance, the related compound 11-bromoundecanoic acid is a key precursor in the synthesis of 11-aminoundecanoic acid, which is a monomer used in the production of specialty polyamides like Nylon-11 . The benzyl ester protecting group can be selectively removed under conditions that leave the carbon-bromine bond intact, allowing researchers to regenerate the free carboxylic acid after other synthetic steps are complete . This makes Benzyl 11-bromoundecanoate a versatile building block in multi-step synthetic routes, particularly in the development of polymers, functionalized materials, and other complex organic molecules. The product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27BrO2 B3057262 Bromo-C10-OBn CAS No. 78277-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 11-bromoundecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C18H27BrO2/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDCWDNMLCPTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302484
Record name benzyl 11-bromoundecanoate
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Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78277-30-2
Record name NSC151231
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Record name benzyl 11-bromoundecanoate
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Record name BENZYL 11-BROMOUNDECANOATE
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Synthetic Methodologies for Benzyl 11 Bromoundecanoate and Its Precursors

Synthesis of Precursors

The synthesis of benzyl (B1604629) 11-formamidoundecanoate is a key step in the preparation of various derivatives. It is typically synthesized from its precursor, 11-formamidoundecanoic acid.

The initial step involves the formylation of 11-aminoundecanoic acid. In a common procedure, 11-aminoundecanoic acid is suspended in ethyl formate (B1220265) and dimethylformamide (DMF). The mixture is heated to 75°C and stirred until a clear solution is formed, which typically takes between 20 to 26 hours. core.ac.uk After the reaction is complete, the solvent is removed under reduced pressure to yield 11-formamidoundecanoic acid as a white solid in quantitative yield, which can be used in the next step without further purification. core.ac.ukrsc.org

The subsequent step is the benzylation of 11-formamidoundecanoic acid to yield benzyl 11-formamidoundecanoate. core.ac.uk In this process, 11-formamidoundecanoic acid is suspended in dichloromethane (B109758) (DCM), and N,N-diisopropylethylamine (DIPEA) is added. core.ac.ukrsc.org A solution of benzyl bromide in DCM is then added slowly to the stirred mixture. core.ac.ukrsc.org The reaction is allowed to proceed overnight at room temperature. rsc.org Following the reaction, water and DCM are added to the mixture, and the organic phase is separated. The aqueous phase is further extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The final product, benzyl 11-formamidoundecanoate, is obtained after purification by column chromatography. rsc.org

An alternative synthesis route involves the reaction of 11-(benzyloxy)-11-oxoundecan-1-aminium chloride with trimethyl orthoformate. core.ac.uk This mixture is heated to 100°C for 12 hours. After the reaction, the excess trimethyl orthoformate is removed under reduced pressure, and the resulting product can be used without additional purification. core.ac.uk

Advanced Chemical Transformations and Reactivity of Benzyl 11 Bromoundecanoate

Nucleophilic Substitution Reactions at the ω-Bromo Center

The terminal bromine atom on the C11-alkyl chain is a primary leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is frequently exploited to introduce new functional groups and build more complex molecular architectures.

Etherification Reactions (e.g., with Hydroxyisoindolinediones)

The ω-bromo group of benzyl (B1604629) 11-bromoundecanoate can readily undergo etherification with various oxygen nucleophiles. A notable example of this type of transformation is the reaction with N-hydroxyphthalimide or related N-hydroxyisoindolinediones. While direct literature on the reaction between benzyl 11-bromoundecanoate and hydroxyisoindolinediones is specific, the general reactivity pattern is well-established. For instance, related N-alkoxyisoindoline-1,3-diones are synthesized by the alkylation of N-hydroxyisoindoline-1,3-dione with alkyl halides. This Williamson ether synthesis-type reaction proceeds via an SN2 mechanism, where the oxygen of the hydroxylamine (B1172632) derivative acts as the nucleophile, displacing the bromide ion.

In a related synthesis, 2-(benzyloxy)isoindoline-1,3-dione was prepared, demonstrating the formation of the core N-O-C bond central to this class of compounds rsc.org. The reaction between benzyl 11-bromoundecanoate and a hydroxyisoindolinedione would be expected to proceed under similar basic conditions to deprotonate the hydroxylamine, generating the nucleophile for the substitution reaction.

Alkylation Reactions in Complex Syntheses

Benzyl 11-bromoundecanoate serves as an effective C11-alkylating agent in various complex syntheses, where the long alkyl chain is appended to a core structure. The terminal bromide facilitates the formation of a new carbon-carbon bond with a suitable nucleophile.

A prominent application is in the synthesis of fatty acid conjugates. In one patented method, benzyl 11-bromoundecanoate is used to alkylate a protected di-acid moiety. The reaction is conducted in the presence of a base in a solvent like dimethylformamide (DMF), where the carbanion generated from the di-acid attacks the electrophilic carbon bearing the bromine atom, displacing it to form the dialkylated product google.com.

Another example involves the alkylation of a protected malonic acid derivative google.com. Such reactions are fundamental in organic synthesis for chain extension and the construction of complex carbon skeletons. The general conditions for these alkylations are summarized in the table below.

NucleophileBaseSolventProduct TypeReference
Protected Malonic AcidSodium HydrideDMF / THFProtected Fatty Acid google.com
Protected Di-acidBase (e.g., K₂CO₃)DMFDialkylated Acid Derivative google.com

These reactions highlight the utility of benzyl 11-bromoundecanoate as a lipophilic building block, enabling the introduction of an eleven-carbon chain terminating in a protected carboxylic acid, which can be deprotected in a subsequent step.

Reactions Involving the Benzyl Ester Functionality

The benzyl ester group serves as a robust protecting group for the carboxylic acid. It is stable to a variety of reaction conditions, including those used for nucleophilic substitution at the terminal bromine. However, it can be selectively removed when desired, most commonly via catalytic hydrogenolysis.

Hydrogenolytic Cleavage of the Benzyl Ester (e.g., Pd/C Catalyzed)

The removal of the benzyl group to unveil the free carboxylic acid is a crucial step in many synthetic sequences involving benzyl 11-bromoundecanoate. This deprotection is typically achieved through catalytic hydrogenolysis. The reaction involves treating the benzyl ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst nih.gov.

This transformation is clean and high-yielding. The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases the free carboxylic acid and toluene (B28343) as a byproduct chemicalforums.comambeed.com. In the synthesis of idebenone (B1674373) analogues, a benzyl ether protecting group, analogous to the benzyl ester, was efficiently cleaved using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere nih.gov. Similarly, the deprotection of a benzyl ester to reveal a carboxylic acid was achieved using 10% Pd-C catalytic hydrogenation in the synthesis of technetium-labeled fatty acid derivatives researchgate.net. Attempted hydrogenolysis on more complex structures has sometimes resulted in inconsistent yields and the formation of byproducts, indicating that substrate structure can influence the reaction's efficiency nih.gov.

Substrate TypeCatalystReagentSolventProductReference
Benzyl Ester10% Pd/CH₂MethanolCarboxylic Acid nih.govresearchgate.net
Benzyl Ether10% Pd/CH₂MethanolAlcohol nih.gov
Complex Benzyloxy DerivativeH₂/Pd-CH₂Ethanol (B145695)Hydroxy Derivative (variable yield) nih.gov

Mechanistic Studies of Specific Reactions

Palladium(II)-Catalyzed C(sp³)–H Dienylation Involving 11-Bromoundecanoic Acid Derivatives

While not involving benzyl 11-bromoundecanoate directly, mechanistic studies on the closely related 11-bromoundecanoic acid provide significant insight into the reactivity of the alkyl chain. A palladium(II)-catalyzed dienylation of distal β- and γ-C(sp³)–H bonds of aliphatic carboxylic acids has been developed, which is a powerful method for introducing unsaturation into saturated hydrocarbon chains nih.govrsc.orgnih.gov.

In this process, an 8-aminoquinoline (B160924) directing group is first attached to the carboxylic acid. The palladium(II) catalyst then coordinates to the directing group, facilitating the activation of a C-H bond at the β- or γ-position to form a palladacycle intermediate. This intermediate then reacts with an allenyl acetate. The proposed mechanism involves a regioselective 2,3-migratory insertion of the allene (B1206475) into the alkyl-palladium(II) bond. This is followed by a β-acetoxy elimination step, which regenerates the palladium(II) catalyst and releases the dienylated product nih.govnih.gov.

Research has shown that 11-bromoundecanoic acid, after being coupled with the directing group, successfully undergoes this β-C(sp³)–H dienylation to afford the corresponding product in a 70% yield nih.gov. This demonstrates that the terminal bromo functionality is tolerated under these palladium-catalyzed C-H activation conditions. The study highlights a sophisticated transformation that selectively modifies the aliphatic backbone of the long-chain fatty acid derivative, opening new avenues for the functionalization of such molecules nih.govrsc.org.

Dehydration Mechanisms in Isocyanide Formation from Formamides

The conversion of formamides into isocyanides represents a significant transformation in organic synthesis, providing access to a versatile class of compounds with a unique electronic structure. This reaction is fundamentally a dehydration process, where a molecule of water is eliminated from the formamide (B127407) precursor. The mechanism of this transformation is highly dependent on the nature of the dehydrating agent employed. Common reagents for this purpose include phosphoryl chloride (POCl₃), phosgene (B1210022) (COCl₂), and Burgess reagent.

The generally accepted mechanism for formamide dehydration using a reagent like phosphoryl chloride involves the initial activation of the formamide oxygen atom. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent steps of the reaction.

The process can be outlined as follows:

O-Activation: The lone pair of electrons on the formamide's carbonyl oxygen attacks the electrophilic dehydrating agent (e.g., the phosphorus atom in POCl₃). This step forms a highly reactive intermediate.

Proton Transfer: A base, which can be another formamide molecule or an added base like a tertiary amine, abstracts a proton from the nitrogen atom. This results in the formation of an intermediate with a carbon-nitrogen double bond.

Elimination: The final step involves the elimination of the activated leaving group and a proton from the formyl carbon. This elimination step leads to the formation of the isocyanide triple bond.

The specific intermediates and the rate-determining step can vary based on the substrate and the reaction conditions. For instance, when using phosgene, a Vilsmeier-type intermediate is often proposed.

Below is a table summarizing common dehydrating agents and their typical reaction conditions for the conversion of formamides to isocyanides.

Table 1: Common Dehydrating Agents for Isocyanide Synthesis from Formamides

Dehydrating Agent Typical Reaction Conditions Notes
Phosphoryl Chloride (POCl₃) Often used with a tertiary amine base (e.g., triethylamine) in a chlorinated solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C to room temperature). A widely used and effective method.
Phosgene (COCl₂) or Diphosgene Typically requires a base and is carried out in an inert solvent. Highly effective but also highly toxic, requiring special handling.
Burgess Reagent Mild conditions, often in refluxing benzene (B151609) or toluene. A milder alternative to harsher reagents like POCl₃.
Triphenylphosphine (B44618) (PPh₃) with Carbon Tetrachloride (CCl₄) The Appel reaction conditions can be adapted for this dehydration. Forms triphenylphosphine oxide as a byproduct.

The choice of the dehydrating agent can be crucial for the success of the reaction, especially when dealing with sensitive functional groups within the formamide substrate. The reactivity of the formamide itself, influenced by its electronic and steric properties, also plays a significant role in the efficiency of the dehydration process.

Applications in Complex Molecule Synthesis and Chemical Biology Research

Role as a Versatile Organic Intermediate in Advanced Syntheses

Benzyl (B1604629) 11-bromoundecanoate is a prime example of a bifunctional reagent, a class of compounds that possess two reactive sites and are instrumental in building molecular complexity efficiently. nih.goviupac.orgexlibrisgroup.com Its structure contains two key reactive centers: an electrophilic alkyl bromide and a carboxylic acid protected as a benzyl ester. This configuration allows for a wide range of selective transformations.

The terminal bromine atom serves as a classic electrophile, readily participating in nucleophilic substitution reactions. This allows the 11-carbon chain to be attached to various substrates, including amines, phenols, and thiols, through the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. wikipedia.org

The long, flexible 11-carbon aliphatic chain acts as a non-rigid spacer, which is crucial for applications where precise spatial separation between two different molecular moieties is required.

The benzyl ester functions as a robust protecting group for the carboxylic acid. It is stable under a variety of reaction conditions used to modify the bromide end of the molecule. Subsequently, the benzyl group can be cleanly removed via catalytic hydrogenation to liberate the free carboxylic acid, which can then undergo further reactions such as amide bond formation or esterification. This orthogonal reactivity is a cornerstone of modern multi-step organic synthesis. weimiaobio.com

Utilization as a PROTAC Linker in Targeted Protein Degradation Research

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. axispharm.com A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. precisepeg.com The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of the PROTAC's ability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and induce protein degradation. axispharm.com

Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most prevalent motifs used in PROTAC linkers due to their synthetic accessibility and the ease with which their length can be tuned. nih.govresearchgate.net Benzyl 11-bromoundecanoate is an ideal precursor for the synthesis of such linkers. The alkyl bromide functionality allows for its direct attachment to an E3 ligase ligand, often through nucleophilic substitution. researchgate.nettocris.com Following deprotection of the benzyl ester, the resulting carboxylic acid provides a handle for coupling to the target protein ligand, completing the PROTAC assembly. This modular approach enables the rapid synthesis of a library of PROTACs with varying linker lengths to optimize degradation efficiency. strath.ac.uk

Table 1: Common Linker Types in PROTAC Design and the Role of Alkyl Precursors
Linker TypeKey CharacteristicsPrecursor ExampleSynthetic Utility of Benzyl 11-bromoundecanoate
Alkyl ChainsHydrophobic, flexible, synthetically tunable length. precisepeg.comBromo- or iodoalkanes. nih.govServes as a direct precursor for a C11 alkyl linker.
PEG ChainsHydrophilic, improves solubility and cell permeability. precisepeg.comFunctionalized ethylene (B1197577) glycol oligomers.Can be used to initiate a PEG chain synthesis or be attached to a PEGylated ligand.
Rigid Linkers (e.g., Alkynes, Heterocycles)Provide conformational constraint, can improve selectivity. researchgate.netPropargyl bromide, functionalized piperazines.The alkyl chain can be functionalized to introduce rigidity (e.g., via unsaturation).

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent bonds. Benzyl 11-bromoundecanoate serves as a valuable building block for creating specific components within these large-scale architectures.

Synthesis of Side-Chain Functionalized Liquid Crystal Dendrimers

Liquid crystalline dendrimers are highly branched macromolecules that can self-assemble into ordered liquid crystal phases. durham.ac.uk A common design involves attaching mesogenic (liquid crystal-forming) units to a central dendritic core via flexible side-chains or spacers. durham.ac.ukresearchgate.net The length and nature of these spacers are critical for controlling the type of liquid crystal phase (e.g., nematic, smectic) that forms. durham.ac.uk

Table 2: Structural Components of a Typical Side-Chain Liquid Crystal Dendrimer
ComponentFunctionChemical ExampleRole of Benzyl 11-bromoundecanoate
Central CoreScaffold providing multiple attachment points.Poly(amidoamine) (PAMAM), Carbosilane. durham.ac.uknih.govN/A
Flexible SpacerDecouples motion of mesogens from the core, influences phase behavior. durham.ac.ukAlkyl chains (e.g., -(CH₂)n-). mdpi.comProvides the 11-carbon undecanoate spacer.
Mesogenic UnitRod-like or disk-like unit that induces liquid crystal ordering.Cyanobiphenyls, Phenyl Benzoates. researchgate.netmdpi.comThe spacer derived from it connects to the mesogen.

Precursor for Bioactive Molecule Analogues

The modification of known drugs to improve their efficacy, alter their pharmacokinetic properties, or repurpose them for new applications is a major focus of medicinal chemistry. Benzyl 11-bromoundecanoate provides a long-chain lipidic tether that can be used to create novel analogues of established therapeutic agents.

Synthesis of Thalidomide (B1683933) and Related Derivatives

Thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide, are cornerstone immunomodulatory drugs. daneshyari.comencyclopedia.pub Their discovery as ligands for the E3 ligase cereblon (CRBN) has made them one of the most important components in the design of PROTACs. daneshyari.com The synthesis of thalidomide-based PROTACs requires the attachment of a linker, and this is often achieved by N-alkylation of the phthalimide (B116566) or glutarimide (B196013) portion of the drug. strath.ac.ukresearchgate.net

Benzyl 11-bromoundecanoate is a suitable alkylating agent for this transformation. Reaction with a thalidomide derivative under basic conditions can form a new carbon-nitrogen bond, tethering the 11-carbon chain to the drug. The benzyl ester can then be deprotected and coupled to a target-protein ligand, yielding a potent PROTAC. Research has demonstrated that simple N-alkyl thalidomide derivatives can be readily synthesized, paving the way for more complex structures. researchgate.net

Preparation of Gemcitabine (B846) Analogues

Gemcitabine is a powerful chemotherapy agent used to treat a variety of cancers. nih.govnih.gov However, its effectiveness can be limited by poor cellular uptake and rapid metabolic deactivation. mdpi.com A successful strategy to overcome these limitations is the creation of lipophilic prodrugs by conjugating gemcitabine with fatty acids. acs.orgresearchgate.net These lipid conjugates can exhibit enhanced membrane permeability and improved pharmacokinetic profiles. medchemexpress.cn

Numerous studies have reported the synthesis of gemcitabine analogues by forming an amide bond between the N4-amino group of gemcitabine and a long-chain carboxylic acid. nih.govescholarship.org Benzyl 11-bromoundecanoate is a direct precursor for such modifications. The synthesis involves two key steps:

Hydrogenolysis of the benzyl ester to yield 11-bromoundecanoic acid.

Amide coupling of the resulting acid with the N4-amino group of a protected or unprotected gemcitabine.

This approach has been used with various fatty acids, like stearic and lauric acid, to create gemcitabine-lipid conjugates that self-assemble into nanoparticles or show enhanced anticancer activity. mdpi.comresearchgate.net The 11-carbon chain from undecanoic acid provides a lipid tail of intermediate length, offering a way to fine-tune the hydrophilic-lipophilic balance of the resulting drug conjugate. acs.org

Lack of Specific Research Data Precludes Detailed Article on Benzyl 11-bromoundecanoate

The investigation into scientific literature and chemical databases did not yield specific examples or the detailed research findings necessary to construct an authoritative and scientifically accurate article focused solely on Benzyl 11-bromoundecanoate for the following topics:

Precursors for Bifunctional Chelating Agents:The synthesis of bifunctional chelating agents for applications in medicine and research is well-documented. However, no studies were identified that employ Benzyl 11-bromoundecanoate as a precursor for creating the linker or functionalized arm of such a chelator. The existing literature describes syntheses starting from other functionalized molecules.

Due to the strict adherence required to the provided outline and the focus solely on Benzyl 11-bromoundecanoate, the absence of specific data for these applications makes it impossible to generate the requested thorough and informative article. The available information pertains to related, but distinct, chemical compounds, and introducing such information would fall outside the explicit scope of the instructions.

Integration into Polymer Science and Materials Research

General Applications in Polymer Synthesis

Benzyl (B1604629) 11-bromoundecanoate's primary role in general polymer synthesis is as a precursor to functional monomers or as a component of initiator systems. The terminal bromine provides a reactive site for post-polymerization modification, while the benzyl ester can act as a protecting group for the carboxylic acid functionality. In controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), the alkyl bromide moiety can be used to initiate the polymerization of various monomers. This allows for the synthesis of well-defined polymers where the Benzyl 11-bromoundecanoate unit is located at the chain end, providing a handle for further reactions.

Furthermore, the benzyl group can be selectively removed via hydrogenolysis, exposing a carboxylic acid group. This versatility makes it a valuable tool for designing complex macromolecular architectures and functional materials. For instance, related benzyl-containing compounds are used as initiators in the ring-opening polymerization (ROP) of lactones and other cyclic monomers, leading to polyesters with a benzyl group at one end of the chain d-nb.inforesearchgate.net.

Role in Polyesterification Processes

In polyesterification, Benzyl 11-bromoundecanoate is not typically used as a primary monomer in a traditional sense due to the single ester functionality. Instead, its precursor, 11-bromoundecanoic acid, can be copolymerized with diols and dicarboxylic acids to incorporate the bromo-functional side chain directly into the polyester (B1180765) backbone.

Alternatively, the synthesis of polyesters can be followed by functionalization. For example, polyesters with free hydroxyl groups can be esterified with 11-bromoundecanoyl chloride (derived from the corresponding acid) to append the bromo-functional group onto the polymer. The benzyl ester itself is significant as it represents a protected form of the carboxylic acid. This protection strategy is crucial in multi-step polymer syntheses where the reactivity of a free carboxylic acid might interfere with other desired reactions nih.gov. After the main polymer backbone is constructed, the benzyl group can be cleaved to yield a carboxylic acid, which can then participate in further polyesterification or other coupling reactions.

Chemical Modification of Poly(hydroxyalkanoate)s (PHAs)

Poly(hydroxyalkanoate)s (PHAs) are biodegradable polyesters produced by microorganisms. nih.govnih.gov Their properties can be tailored through chemical modification to expand their range of applications. uah.eduuah.edu The introduction of reactive functional groups, such as bromine, into the PHA structure is a key strategy for creating advanced biomaterials.

Brominated PHA copolymers can be synthesized biologically by providing specific brominated carbon sources to PHA-producing bacteria. uah.eduuah.edu Microorganisms such as Pseudomonas oleovorans can incorporate ω-bromoalkanoic acids into the PHA backbone during fermentation. uah.edu When these bacteria are fed a mixture of fatty acids and a compound like 11-bromoundecanoic acid (the carboxylic acid precursor to Benzyl 11-bromoundecanoate), they produce a random copolymer containing repeating units with a terminal bromine on the side chain.

The resulting copolymer, which can be generally termed poly(3-hydroxyalkanoate-co-3-hydroxy-ω-bromoalkanoate), possesses pendant bromoalkyl groups that act as reactive sites for further chemical transformations. This biosynthetic approach allows for the creation of functionalized bioplastics with tailored properties directly from renewable resources. The incorporation of these brominated monomers disrupts the polymer's crystallinity, often leading to more flexible and processable materials compared to highly crystalline homopolymers like poly(3-hydroxybutyrate) (PHB). uah.edu

Table 1: Research Findings on Brominated PHA Synthesis

Feature Description Reference
Method Biosynthesis using microorganisms like Pseudomonas oleovorans. uah.edu
Precursor ω-bromoalkanoic acids (e.g., 11-bromoundecanoic acid). uah.edu
Product Random copolymer with bromo-functionalized side chains. uah.eduuah.edu

| Advantage | Introduces reactive sites for post-polymerization modification. | uah.edu |

The bromine atoms on the side chains of brominated PHAs are ideal handles for post-polymerization modification via "click" chemistry. "Click" reactions are known for their high efficiency, selectivity, and tolerance to a wide range of functional groups and reaction conditions. rsc.org The most common application involves a two-step process:

Azidation: The pendant alkyl bromide groups are converted into alkyl azide (B81097) groups through nucleophilic substitution with an azide salt, such as sodium azide. This reaction typically proceeds with high efficiency, transforming the brominated PHA into an azide-functionalized PHA. acs.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting azide-functionalized polymer serves as a versatile platform that can be "clicked" with various alkyne-containing molecules. sigmaaldrich.com This allows for the covalent attachment of a wide array of functionalities, including bioactive molecules (peptides, carbohydrates), fluorescent dyes, or other polymers, to the PHA backbone. rsc.orgacs.org

Table 2: "Click" Chemistry Functionalization Pathway

Step Reactants Product Purpose
1. Azidation Brominated PHA, Sodium Azide Azide-functionalized PHA Prepares the polymer backbone for the click reaction.

| 2. CuAAC | Azide-functionalized PHA, Alkyne-containing molecule, Cu(I) catalyst | Functionalized PHA with 1,2,3-triazole linkages | Covalently attaches desired molecules to the polymer. |

Potential in Derivatization for Linear Polymer Architectures

Benzyl 11-bromoundecanoate and its derivatives offer significant potential for creating diverse linear polymer architectures through controlled derivatization. The two primary functional handles—the benzyl ester and the terminal bromine—can be manipulated independently to build complex structures.

The benzyl group can serve as a protecting group for a carboxylic acid monomer that is incorporated into a polymer chain. nih.gov Following polymerization, the benzyl groups can be removed by catalytic hydrogenolysis, revealing pendant carboxylic acid groups along the polymer backbone. These acid groups can then be used for grafting side chains, cross-linking, or conjugating molecules using standard carbodiimide (B86325) coupling chemistry. nih.gov

Simultaneously, the terminal bromine atom on the undecanoate chain provides a site for a wide range of nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, thiols, or other reactive moieties, leading to the synthesis of highly functionalized linear polymers with precisely controlled side-chain structures. This dual-functionality approach enables the design of advanced polymers with tailored chemical and physical properties for specialized applications.

Mechanistic Insights and Theoretical Chemistry Investigations

Experimental Mechanistic Elucidations of Reactions Involving Benzyl (B1604629) 11-bromoundecanoate Derivatives

While specific experimental mechanistic studies exclusively focused on benzyl 11-bromoundecanoate are not extensively documented in the public domain, the reactivity of this molecule can be understood by examining studies on related long-chain ω-bromoesters and analogous reaction types. The primary reactive centers in benzyl 11-bromoundecanoate are the ester group and the terminal bromine atom, allowing for a variety of chemical transformations.

Key reaction types involving derivatives of benzyl 11-bromoundecanoate include esterification of the parent carboxylic acid, nucleophilic substitution at the bromine-bearing carbon, and reactions involving the ester moiety.

Esterification: The synthesis of benzyl 11-bromoundecanoate itself from 11-bromoundecanoic acid and benzyl alcohol is typically an acid-catalyzed esterification. The mechanism for such reactions is well-established. researchgate.netresearchgate.net The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net This is followed by a nucleophilic attack from the oxygen of benzyl alcohol on the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, benzyl 11-bromoundecanoate, and regenerates the acid catalyst. researchgate.netresearchgate.net A green and efficient method for the synthesis of related long-chain bromoesters, such as ethyl 11-bromoundecanoate, has been reported using a dried Dowex H+/NaI system, which proceeds with high yields. acs.orgnih.gov

Nucleophilic Substitution: The terminal bromine atom in benzyl 11-bromoundecanoate is susceptible to nucleophilic substitution reactions (SN2). For instance, the bromine can be displaced by various nucleophiles to introduce different functionalities at the end of the long alkyl chain. In the synthesis of bifunctional chelating agents, methyl 11-bromoundecanoate undergoes a nucleophilic substitution with sodium nitrite (B80452) to replace the bromine with a nitro group. rsc.org This reaction follows a typical SN2 pathway. Similarly, the bromine can be substituted by an azide (B81097) group, which can then be used in "click" chemistry reactions. uah.edu Radical-based mechanisms have also been proposed for the cross-coupling reactions of α-chloro- and α-bromoalkanoates with aryl Grignard reagents, as supported by radical trapping experiments. researchgate.netacs.org

Kinetic studies on related systems, such as the bromoesterification of alkenes, have provided insights into reaction orders and potential catalyst inhibition by byproducts. acs.org For example, in some asymmetric alkene halofunctionalization reactions, it has been found that the reaction is inhibited by amide byproducts, but not by the bromoester product itself. acs.org Such kinetic profiling is a powerful tool for understanding reaction mechanisms and optimizing conditions. acs.org The identification of transient intermediates using techniques like desorption electrospray ionization mass spectrometry (DESI-MS) has also become a valuable method for elucidating complex reaction pathways. nih.gov

Below is a table summarizing key reaction types and mechanistic features relevant to benzyl 11-bromoundecanoate derivatives based on studies of analogous compounds.

Reaction TypeReactants/ReagentsKey Mechanistic FeaturesRelevant Studies
Esterification 11-bromoundecanoic acid, Benzyl alcohol, Acid catalystProtonation of carbonyl, Nucleophilic attack by alcohol, Dehydration researchgate.netresearchgate.net
Nucleophilic Substitution Benzyl 11-bromoundecanoate derivative, Nucleophile (e.g., NaN3, NaNO2)SN2 displacement of bromide rsc.orguah.edu
Iron-Catalyzed Cross-Coupling α-bromoalkanoate, Aryl Grignard reagentRadical mechanism, Fe(II)/Fe(III) redox couple researchgate.netacs.org
Bromoesterification Alkene, Brominating agent, Chiral catalystFirst-order in catalyst, Potential byproduct inhibition acs.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental findings by offering detailed insights into the electronic structure, reaction pathways, and non-covalent interactions of molecules like benzyl 11-bromoundecanoate.

Density Functional Theory (DFT) Calculations for Related Long-Chain Bromide Derivatives

Density Functional Theory (DFT) has been widely applied to study the properties and reactivity of long-chain alkyl halides and esters. These studies provide a theoretical framework for understanding the behavior of benzyl 11-bromoundecanoate.

DFT calculations have been used to rationalize the mechanisms of iron-catalyzed cross-coupling reactions of α-bromoalkanoates, suggesting the involvement of radical pathways and specific iron oxidation states. researchgate.net Furthermore, DFT has been employed to study the electronic structure and hyperpolarizability of long-chain bromo-substituted chalcone (B49325) derivatives, providing insights into their nonlinear optical properties. rsc.org

In the context of reaction mechanisms, DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This allows for the mapping of the potential energy surface of a reaction and the calculation of activation barriers. For instance, DFT studies have been instrumental in understanding the enantioselectivity in iron-catalyzed cross-coupling reactions by analyzing the transition state energies of competing pathways. researchgate.net

The table below presents examples of properties of long-chain bromide derivatives that have been investigated using DFT.

Property InvestigatedSystem StudiedKey Findings from DFTReference
Reaction Mechanism Iron-catalyzed cross-coupling of α-bromoalkanoatesRadical pathway involving Fe(II)/Fe(III) redox couple is plausible. researchgate.net
Nonlinear Optical Properties Long-chain bromo-substituted chalcone derivativesCalculation of first and second-order hyperpolarizability tensors. rsc.org
Electronic Structure Self-assembled monolayers of alkyl bromides on silverThe C-Br bond influences the work function of the metal surface. core.ac.uk
Spectroscopic Properties Bromoalkyl esters of acridine-9-carboxylic acidOptimized geometries and understanding of chemiluminescence. acs.org

Molecular Dynamics Simulations and Adsorption Studies

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including the adsorption of long-chain molecules on surfaces and their aggregation behavior.

MD simulations have been used to investigate the adsorption of long-chain functionalized alkanes on various substrates. nih.govresearchgate.net These studies reveal how the interplay between molecule-substrate and molecule-molecule interactions governs the formation of self-assembled monolayers. For instance, the adsorption of long-chain alkanes can stabilize organic molecules on surfaces like graphite. nih.gov The conformation of functionalized alkanes, such as those with ester groups, can change upon adsorption, and the packing in self-assembled monolayers is determined by the interactions between the functional groups. researchgate.net

In the context of benzyl 11-bromoundecanoate, MD simulations could predict its behavior at interfaces, such as the air-water or a solid-liquid interface. The long undecanoate chain would likely lead to hydrophobic interactions, driving the molecule to align at surfaces. The benzyl and bromo functionalities would further influence the packing and orientation within an assembly. Studies on related long-chain esters have shown that the length of the alkyl chain can determine the morphology of aggregates, from small spherical islands to sponge-like nanostructures. organic-chemistry.org

MD simulations have also been employed to study the partitioning and adsorption of organic contaminants, including esters, on clay surfaces and at the water-air interface. These simulations provide insights into the free energy profiles of adsorption and the preferred orientation of the molecules at the interface. For a molecule like benzyl 11-bromoundecanoate, such studies would be valuable in environmental science and materials science applications.

The following table summarizes key insights from MD simulations and adsorption studies on related long-chain molecules.

System StudiedSimulation/Study TypeKey FindingsReference
Multi-chain functional alkanes on MoS₂ Adsorption studyEdge-on adsorption can lead to the formation of stable stacked bilayers. researchgate.net
Long-chain alkanes on graphite Molecular mechanics simulationMolecule-substrate interactions enhance stability, while intermolecular interactions determine the 2D structure. nih.gov
Functionalized fullerenes with alkane chains on Ag(111) Experimental and theoretical studyAdsorption induces conformational changes; intermolecular interactions of functional groups determine the unit cell size. researchgate.net
Ester-functionalized ionic liquids Molecular dynamics simulationAlkyl chain length influences the nanostructure, from spherical aggregates to sponge-like morphologies. organic-chemistry.org
Phthalate esters on smectite clay Molecular dynamics simulationPlanar moieties in the ester molecules have implications for their intercalation into clay interlayers.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of benzyl (B1604629) 11-bromoundecanoate often involves multi-step processes that may utilize hazardous reagents and solvents. A key area of future research will be the development of greener and more efficient synthetic methodologies.

One promising approach is the adoption of enzymatic catalysis. Lipases, for instance, can be employed for the esterification of 11-bromoundecanoic acid with benzyl alcohol under mild conditions, potentially reducing energy consumption and by-product formation. The high selectivity of enzymes can also lead to purer products, simplifying downstream processing. Multistep enzymatic catalysis has already proven successful in producing long-chain α,ω-dicarboxylic and ω-hydroxycarboxylic acids from renewable sources, a strategy that could be adapted for halo-functionalized acids. nih.gov

Another avenue for sustainable synthesis is the use of solid acid catalysts, such as ion-exchange resins like Dowex, which can replace corrosive liquid acids in esterification reactions. These catalysts are easily recoverable and reusable, aligning with the principles of green chemistry. A study on the esterification of 11-bromoundecanoic acid with ethanol (B145695) using a dried Dowex H+/NaI system demonstrated high efficiency and could be extrapolated to the synthesis of the benzyl ester. acs.orgnih.gov

The exploration of deep eutectic solvents (DES) as both solvent and catalyst for esterification reactions is another innovative and green approach that could be applied to the synthesis of Benzyl 11-bromoundecanoate. semanticscholar.org Additionally, developing halogen- and base-free carbonylation methods for benzyl acetates offers a sustainable pathway to related arylacetate structures, and similar principles could be investigated for the synthesis of benzyl esters like Benzyl 11-bromoundecanoate. rsc.org

Exploration of Novel Reactivity Modes and Catalytic Transformations

The dual functionality of Benzyl 11-bromoundecanoate opens up a vast landscape for exploring novel chemical reactions. The terminal bromine atom is a versatile handle for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions.

Future research will likely focus on palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce diverse functionalities at the end of the eleven-carbon chain. These reactions could be used to append aryl, alkynyl, or vinyl groups, creating a library of novel long-chain compounds with tailored electronic and photophysical properties. The development of more robust and versatile palladium catalysts will be crucial for expanding the scope of these transformations. youtube.comnih.gov The Kumada-Corriu reaction, catalyzed by palladium, has been shown to be effective for the cross-coupling of secondary benzylic bromides with Grignard reagents, suggesting potential for similar reactivity with the terminal bromide of Benzyl 11-bromoundecanoate. organic-chemistry.org

The benzyl ester group, while relatively stable, can also be a site for further chemical modification. For instance, catalytic transfer hydrogenolysis could be employed for the selective debenzylation to yield the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or other esters. Research into chemoselective catalysts that can differentiate between the terminal bromine and the benzyl ester will be of significant interest. A facile one-pot transformation of benzyl esters into other esters, amides, and anhydrides using catalytic ferric(III) chloride has been reported, showcasing the potential for diverse derivatization of the ester functionality. rsc.org

Furthermore, the long aliphatic chain itself can be a platform for radical-mediated functionalization, allowing for the introduction of functional groups at specific positions along the chain. The development of site-selective C-H functionalization methods would greatly expand the chemical space accessible from Benzyl 11-bromoundecanoate.

Expansion into Functional Materials and Nanotechnology

The unique structure of Benzyl 11-bromoundecanoate makes it an attractive precursor for the synthesis of advanced functional materials. The long alkyl chain can induce self-assembly, while the terminal bromine and benzyl ester provide sites for polymerization or surface attachment.

One area of emerging application is in the formation of self-assembled monolayers (SAMs) on various substrates. By converting the terminal bromine to a thiol or an amine, Benzyl 11-bromoundecanoate can be used to create well-ordered monolayers on gold or oxide surfaces. The benzyl group at the exposed interface could then be modified to control surface properties such as wettability or biocompatibility. Research on the preparation of mixed SAMs to control protein adsorption highlights the potential for such functionalized long-chain molecules. harvard.edu

In the realm of nanotechnology, Benzyl 11-bromoundecanoate can serve as a functionalizing agent for nanoparticles. The long alkyl chain can provide a hydrophobic shell for inorganic nanoparticles, enhancing their dispersibility in organic media. The terminal bromine can be used as an initiator for surface-initiated atom transfer radical polymerization (ATRP) to grow polymer brushes from the nanoparticle surface, creating core-shell nanostructures with tunable properties. The functionalization of nanoparticles is a key step in their application in biomedical sciences, including drug delivery and cancer therapy. nih.govnih.gov

Moreover, the bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polyesters and other polymers. Polycondensation of diols with dicarboxylic acids derived from Benzyl 11-bromoundecanoate could lead to polymers with interesting thermal and mechanical properties.

Further Investigations in Chemical Biology and Advanced Therapeutic Modalities (focus on chemical scaffolds)

In the fields of chemical biology and drug discovery, molecules with long aliphatic chains and reactive functional groups are valuable as chemical probes and scaffolds for the development of new therapeutic agents. nih.govfebs.orgescholarship.org Benzyl 11-bromoundecanoate, with its defined length and reactive termini, is an excellent candidate for such applications.

The terminal bromine can be readily converted to other functionalities, such as azides or alkynes, which are commonly used in "click" chemistry for the bioconjugation of the molecule to proteins, nucleic acids, or other biomolecules. This would allow for the use of Benzyl 11-bromoundecanoate derivatives as probes to study biological processes or as linkers in antibody-drug conjugates (ADCs).

The long hydrophobic chain can facilitate the transport of molecules across cell membranes, making it a useful component in drug delivery systems. By attaching a therapeutic agent to one end of the molecule and a targeting ligand to the other, Benzyl 11-bromoundecanoate could serve as a scaffold for the construction of targeted drug delivery vehicles. The peptide functionalization of inorganic nanoparticles is a strategy that showcases the utility of bifunctional linkers in targeted therapies. mdpi.com

Furthermore, the benzyl ester can be designed as a pro-drug moiety, which is cleaved by specific enzymes in the target tissue to release the active drug. This would allow for targeted drug release, minimizing systemic toxicity. Research into novel chemical modalities for drug discovery is an active area, and versatile scaffolds like Benzyl 11-bromoundecanoate are highly sought after.

Green Chemistry Principles in Benzyl 11-bromoundecanoate Production and Utilization

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. The production and use of Benzyl 11-bromoundecanoate are expected to increasingly align with these principles.

The choice of solvents is a critical factor in green chemistry. The development of synthetic routes that utilize benign solvents such as water, supercritical fluids, or ionic liquids will be a key research direction. A solvent-reagent selection guide for Steglich-type esterification highlights the importance of choosing sustainable reaction media. rsc.org The use of deep eutectic solvents has also been shown to be a green and efficient method for esterification. semanticscholar.org

In its applications, the design of derivatives of Benzyl 11-bromoundecanoate that are biodegradable and have a low environmental persistence will be crucial. For example, in the design of new polymers or materials, incorporating cleavable linkages would facilitate their degradation after their intended lifespan.

The continuous development of sustainable synthetic routes, such as those avoiding the use of isocyanates in the synthesis of related compounds, serves as a model for the future direction of Benzyl 11-bromoundecanoate production. rsc.org

Q & A

Basic: What are the common synthetic routes for preparing Benzyl 11-bromoundecanoate, and what factors influence the choice of reagents?

Answer:
Benzyl 11-bromoundecanoate is typically synthesized via esterification or transesterification reactions. A key method involves coupling 11-bromoundecanoic acid with benzyl alcohol using carbodiimide-based reagents like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) . Alternative routes include Fries rearrangement of aryl esters (e.g., m-cresyl 11-bromoundecanoate) using alumina-methanesulfonic acid (AMA) catalysts at elevated temperatures (160°C), yielding aromatic hydroxyketones . Reagent selection depends on substrate compatibility, reaction efficiency, and avoidance of side reactions (e.g., elimination or over-alkylation).

Advanced: How do temperature and catalyst selection impact the regioselectivity and yield in the synthesis of Benzyl 11-bromoundecanoate?

Answer:
Temperature critically influences reaction pathways. For example, electrolysis of 11-bromoundecanoic acid at 50°C produces dibromides, while at 65°C, esterification dominates, yielding methyl 11-bromoundecanoate as a primary product . Catalysts like AMA enhance Fries rearrangement efficiency at 160°C by stabilizing intermediates, achieving 80% yield in aromatic hydroxyketone synthesis . Researchers must optimize temperature gradients and catalyst loadings to suppress competing reactions (e.g., elimination) and maximize regioselectivity. Controlled experiments with in-situ monitoring (e.g., TLC or NMR) are recommended to track intermediate formation.

Basic: What spectroscopic techniques are most effective for characterizing Benzyl 11-bromoundecanoate, and what key spectral features should researchers monitor?

Answer:
Key techniques include:

  • NMR Spectroscopy : Monitor the benzyl proton resonance (~5.0–5.3 ppm for CH₂Ph) and the bromoalkyl chain’s terminal CH₂-Br signal (~3.4 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
  • Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with the bromoalkyl chain .
  • UV-Vis Spectroscopy : Detect conjugated systems if aryl groups are present, though this is less critical for aliphatic esters .

Advanced: How can researchers resolve contradictions in reported reaction yields for Benzyl 11-bromoundecanoate under varying electrolysis conditions?

Answer:
Discrepancies in yields often arise from subtle differences in experimental parameters. For instance, electrolysis of 11-bromoundecanoic acid at 50°C vs. 65°C shifts product distribution from dibromides to esters, highlighting the need for precise temperature control . To resolve contradictions:

  • Conduct reproducibility studies with standardized equipment (e.g., calibrated thermostats).
  • Analyze side products via GC-MS or HPLC to quantify competing pathways.
  • Use statistical tools (e.g., Design of Experiments) to isolate variables like current density or solvent polarity .

Basic: What are the typical applications of Benzyl 11-bromoundecanoate in organic synthesis, and how does its reactivity compare to other bromoalkanoate esters?

Answer:
Benzyl 11-bromoundecanoate serves as a versatile building block for:

  • Polymer Chemistry : Long-chain bromoesters facilitate crosslinking in biodegradable polymers.
  • Pharmaceutical Intermediates : The benzyl group enhances solubility for subsequent coupling reactions (e.g., Suzuki-Miyaura cross-couplings) .
    Compared to shorter-chain analogs (e.g., methyl 11-bromoundecanoate), the benzyl ester’s bulky aromatic group slows nucleophilic substitution but improves stability against hydrolysis .

Advanced: What strategies can be employed to minimize side reactions such as elimination or over-alkylation during the synthesis of Benzyl 11-bromoundecanoate?

Answer:

  • Temperature Modulation : Lower reaction temperatures (e.g., 0–25°C) reduce elimination rates during esterification .
  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) to prevent undesired alkylation .
  • Catalyst Optimization : Use DMAP to enhance coupling efficiency while minimizing acid-catalyzed side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) stabilize intermediates without participating in side reactions .
  • In-Situ Monitoring : Employ real-time analytics (e.g., FT-IR) to detect early signs of degradation .

Basic: How should researchers design a kinetic study to evaluate the esterification efficiency of 11-bromoundecanoic acid with benzyl alcohol?

Answer:

  • Experimental Setup : Use equimolar ratios of acid and alcohol, with EDAC/DMAP in DCM under nitrogen .
  • Sampling Intervals : Withdraw aliquots at fixed time points for HPLC or NMR analysis to quantify unreacted acid.
  • Rate Constants : Apply pseudo-first-order kinetics if one reactant is in excess. Plot ln([acid]₀/[acid]ₜ) vs. time to determine kobs .
  • Control Experiments : Compare with alternative catalysts (e.g., H₂SO₄) or solvents to assess efficiency .

Advanced: What mechanistic insights can be gained from studying the Fries rearrangement of Benzyl 11-bromoundecanoate derivatives?

Answer:
The Fries rearrangement of m-cresyl 11-bromoundecanoate involves electrophilic acylation at the aryl ring’s para position, facilitated by AMA catalysts . Key insights include:

  • Transition-State Analysis : AMA stabilizes acylium ions, reducing activation energy.
  • Steric Effects : The long bromoalkyl chain may slow rearrangement kinetics due to increased steric hindrance.
  • Competing Pathways : Monitor for decarboxylation or bromine elimination via MS/MS fragmentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.